(3-Phenoxyphenyl)thiourea
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Overview
Description
(3-Phenoxyphenyl)thiourea is an organosulfur compound with the molecular formula C₁₃H₁₂N₂OS. It is a derivative of thiourea where one of the hydrogen atoms is replaced by a 3-phenoxyphenyl group. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Phenoxyphenyl)thiourea typically involves the reaction of 3-phenoxyaniline with thiophosgene to form the corresponding isothiocyanate intermediate, which is then reacted with ammonia or an amine to yield the desired thiourea derivative . The reaction conditions generally involve moderate temperatures and the use of organic solvents such as dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
(3-Phenoxyphenyl)thiourea undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it to the corresponding amine.
Substitution: It can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted thiourea derivatives .
Scientific Research Applications
(3-Phenoxyphenyl)thiourea has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research has shown its potential as an anticancer, antibacterial, and anti-inflammatory agent.
Industry: It is used in the production of dyes, photographic chemicals, and as a stabilizer in plastics.
Mechanism of Action
The mechanism of action of (3-Phenoxyphenyl)thiourea involves its interaction with various molecular targets. It can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. In the case of its use as a probe, it binds to heavy metal ions, forming complexes that can be detected using spectroscopic methods .
Comparison with Similar Compounds
Similar Compounds
Thiourea: The parent compound, which lacks the phenoxyphenyl group.
Diafenthiuron: A thiourea derivative used as an insecticide and acaricide.
Phenylthiourea: Another derivative with a phenyl group instead of the phenoxyphenyl group.
Uniqueness
(3-Phenoxyphenyl)thiourea is unique due to its phenoxyphenyl group, which imparts distinct chemical and biological properties. This group enhances its ability to interact with various molecular targets, making it more effective in its applications compared to simpler thiourea derivatives .
Properties
IUPAC Name |
(3-phenoxyphenyl)thiourea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2OS/c14-13(17)15-10-5-4-8-12(9-10)16-11-6-2-1-3-7-11/h1-9H,(H3,14,15,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYAJJEYQQQLXHZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)NC(=S)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10415005 |
Source
|
Record name | (3-phenoxyphenyl)thiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10415005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76839-22-0 |
Source
|
Record name | (3-phenoxyphenyl)thiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10415005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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